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1-(Dichloromethyl)naphthalene - 17180-26-6

1-(Dichloromethyl)naphthalene

Catalog Number: EVT-13826110
CAS Number: 17180-26-6
Molecular Formula: C11H8Cl2
Molecular Weight: 211.08 g/mol
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Product Introduction

Synthetic Methodologies and Optimization

Traditional Chloromethylation of Naphthalene: Reactivity and Limitations

The classical synthesis of 1-(chloromethyl)naphthalene relies on electrophilic chloromethylation, where naphthalene reacts with chloromethylating agents like paraformaldehyde under acidic conditions. In a representative procedure, naphthalene (2 mol), paraformaldehyde (1.2 mol), and hydrochloric acid (4.2 mol) react in glacial acetic acid with phosphoric acid catalysis at 80–85°C for 6 hours [4]. This Blanc chloromethylation leverages the electrophilic properties of the chloromethyl cation (+CH₂Cl), generated in situ from formaldehyde and HCl. The reaction yields 74–77% of 1-(chloromethyl)naphthalene after vacuum distillation (boiling point: 128–133°C at 5 mmHg), alongside by-products like bis-(chloromethyl)naphthalene and di-1-naphthylmethane [4].

Key limitations include:

  • Regioselectivity issues: Naphthalene’s symmetric structure favors 1-substitution but cannot suppress 2-isomer formation entirely, requiring precise distillation for isolation.
  • By-product formation: Polymeric residues and dialkylated compounds form due to over-reaction, reducing isolable yields.
  • Solvent constraints: The reaction necessitates polar solvents (e.g., acetic acid) to solubilize reagents, complicating product separation [1] [4].
  • Water sensitivity: Inadequate drying during workup causes hydrolysis or resinification during distillation [4].

Table 1: By-Products in Traditional Chloromethylation

By-ProductFormation CauseImpact on Yield
Bis-(chloromethyl)naphthaleneMultiple chloromethylation10–15% yield loss
Di-1-naphthylmethaneFriedel-Crafts alkylation5–8% yield loss
Polymeric residuesAcid-catalyzed polymerization8–12% yield loss

Advanced Catalytic Systems: Role of Surfactants and Phase-Transfer Agents

Surfactant-based systems overcome solubility limitations in traditional methods by creating microenvironments that enhance reagent interaction. In oil-water biphasic systems, cationic surfactants like cetyltrimethylammonium bromide (CTAB) form micelles that solubilize naphthalene in the organic phase while concentrating electrophiles (+CH₂Cl) at the interface. This setup accelerates chloromethylation, achieving >90% conversion at 80°C with minimized by-products [6] [7]. Microemulsions similarly enhance reactivity: For example, chlorosulfonation of hydrophobic compounds in microemulsions completes 1000× faster than in two-phase systems with phase-transfer catalysts (PTCs) [7].

Phase-transfer catalysts like Aliquat 336 (methyltrioctylammonium chloride) facilitate anion transfer in reactions involving solid alkali metal salts. The mechanism involves anion exchange (e.g., Cl⁻ for OH⁻), where the lipophilic quaternary ammonium ion shuttles nucleophiles into the organic phase. This allows reactions at lower temperatures (25–50°C) and reduces acid waste [5].

Table 2: Surfactant/PTC Systems for Chloromethylation

Catalyst SystemReaction ConditionsYield/ConversionKey Advantage
CTAB/HCl (micellar)80°C, 2 h, biphasic92% conversionEnhanced interfacial contact
Aliquat 336 (PTC)50°C, 4 h, KOH/CH₂Cl₂85% isolated yieldAvoids concentrated acids
Cationic microemulsionRT, 15 minQuantitativeUltra-rapid kinetics

Palladium-Catalyzed Decarbonylative Cross-Coupling Strategies

Palladium catalysis offers a regioselective route that bypasses electrophilic limitations. In one approach, 1-naphthylacetyl chloride undergoes decarbonylative coupling with Pd[P(o-tol)₃]₂ and BrettPhos ligands in toluene at 130°C, generating 1-(chloromethyl)naphthalene in 20 hours [1]. The mechanism involves:

  • Oxidative addition of Pd⁰ into the C(O)–Cl bond.
  • CO expulsion to form η³-benzylpalladium intermediates.
  • Reductive elimination to yield the chloride product.

This method achieves exclusive 1-position selectivity without benzylic substitution by-products. Ligand sterics control regioselectivity: Bulky ligands (e.g., (BuPPh₂)-Bu-t) favor para-acylated products, while smaller ligands (Me₂PPh) yield ortho-isomers [1]. Though requiring expensive catalysts, this strategy is invaluable for synthesizing sterically congested naphthalene derivatives inaccessible via electrophilic routes.

Thermo-Responsive Polymeric Surfactants in Micellar Catalysis

Thermo-responsive block copolymers like poly(N-isopropylacrylamide)-block-poly(L-lysine) (PNIPAM-b-PLys-POM) enable "smart" micellar catalysis. Below PNIPAM’s lower critical solution temperature (LCST, ~32°C), the polymer self-assembles into micelles with hydrophobic cores (hosting naphthalene) and hydrophilic shells (solvated by water). Catalytic sites (e.g., polyoxometalates, POMs) embedded in the core facilitate chloromethylation with H₂O₂ oxidants. Heating above the LCST dehydrates PNIPAM, triggering micellar aggregation that halts reactions, allowing temporal control [2] [6].

Similarly, poly(cholesteryl 6-methacryloyloxy hexanoate)-block-PNIPAM (PChM-PNIPAM) micelles exhibit dual stimuli-responsiveness:

  • Thermotropic LC transition: Cholesterol cores liquefy above 45°C, accelerating diffusion.
  • LCST behavior: PNIPAM shells dehydrate above 32°C, enabling catalyst recovery [6].

Table 3: Thermo-Responsive Micellar Systems

Polymer SystemThermal TriggerCatalytic EffectApplication Scope
PNIPAM-b-PLys-POMLCST (32°C)Activity on/off switchingWet H₂O₂ oxidation
PChM-PNIPAMLCST + cholesterol transitionEnhanced core mobilityMulti-step organic synthesis
PEG-stabilized micellesReversible dissolutionpH/temperature-dependent recoveryAqueous-phase reactions

Comparative Analysis of Paraformaldehyde vs. Gaseous HCl in Reaction Efficiency

Chloromethylation efficiency hinges on the formaldehyde source and HCl delivery method:

Paraformaldehyde ((HOCH₂)ₙ):

  • Advantages: Controlled release of CH₂O minimizes exotherms, improving safety. Compatibility with solid acid catalysts (e.g., ZnCl₂/AlCl₃) allows heterogeneous recycling [4] [6].
  • Disadvantages: Incomplete depolymerization below 80°C causes residual oligomers, requiring extended reaction times (6+ hours). Yields plateau at 75% due to competing polymerization [4].

Gaseous HCl:

  • Advantages: Direct bubbling into mixtures achieves high [HCl] locally, accelerating +CH₂Cl formation. Enables surfactant-catalyzed reactions in oil-water emulsions (e.g., 450 mL/min flow rate) [1] [3].
  • Disadvantages: Poor solubility in apolar solvents necessitates vigorous stirring. Excess HCl promotes hydrolysis, requiring neutralization with bicarbonate and generating salts [3].

Table 4: Formaldehyde Source Comparison

ParameterParaformaldehydeGaseous HCl
Reaction Time6–8 h2–4 h
Yield74–77%80–85%
By-ProductsPolymeric residuesHydrolyzed alcohols
Process SafetyMild exothermCorrosive gas handling
Solvent CompatibilityGlacial acetic acidAqueous/organic emulsions

Properties

CAS Number

17180-26-6

Product Name

1-(Dichloromethyl)naphthalene

IUPAC Name

1-(dichloromethyl)naphthalene

Molecular Formula

C11H8Cl2

Molecular Weight

211.08 g/mol

InChI

InChI=1S/C11H8Cl2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

PENXUAAQSIVXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(Cl)Cl

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